4-Chloro-3-nitrobenzoic acid
Overview
Description
4-Chloro-3-nitrobenzoic acid is a compound that has not been directly studied in the provided papers. However, related compounds with similar functional groups have been investigated for their potential applications in drug discovery and as building blocks in organic synthesis. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been described as a multireactive building block for the synthesis of various heterocyclic scaffolds, which are important in drug discovery .
Synthesis Analysis
The synthesis of related compounds involves various methods, including the immobilization on Rink resin followed by chlorine substitution and reduction of nitro groups to afford different types of heterocycles . Another synthesis method reported is the reaction of 4-chlorophenacyl bromide with 3-nitrobenzoic acid to produce 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate . These methods highlight the reactivity of chloro-nitrobenzoic acid derivatives and their utility in organic synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . For example, the crystal structure of 2-chloro-4-nitrobenzoic acid has been characterized, revealing the presence of charge-assisted acid···pyridine/amine heterosynthon as the primary supramolecular synthon . The molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate has been confirmed by IR and X-ray diffraction studies, with computed vibrational wavenumbers using HF and DFT methods .
Chemical Reactions Analysis
The reactivity of chloro-nitrobenzoic acid derivatives has been explored in various chemical reactions. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine . The reactions of thiosemicarbazide derivatives of nitrobenzoic acid with chloroacetone and omega-bromoacetophenone have been investigated, demonstrating the versatility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitrobenzoic acid derivatives have been studied using various techniques. The solid-state behavior of 2-chloro-4-nitrobenzoic acid has been reinvestigated using infrared spectra, differential scanning calorimetry (DSC), and thermomicroscopy, revealing the existence of two polymorphic forms . The hydrated sodium salt of 4-chloro-3-nitrobenzoic acid has been structurally characterized, showing complex polymeric structures stabilized by intra- and intermolecular hydrogen bonding and strong π-π ring interactions .
Scientific Research Applications
1. Solid-Phase Synthesis of Heterocyclic Scaffolds
4-Chloro-2-fluoro-5-nitrobenzoic acid, a derivative of 4-Chloro-3-nitrobenzoic acid, serves as a multireactive building block for heterocyclic oriented synthesis (HOS). This process leads to the creation of various nitrogenous heterocycles, such as benzimidazoles, benzotriazoles, and quinoxalinones, which are vital in drug discovery (Křupková et al., 2013).
2. Solubility and Chemical Analysis
4-Chloro-3-nitrobenzoic acid's solubility in organic solvents has been mathematically correlated using the Abraham solvation parameter model. This model aids in understanding the chemical behavior and properties of the compound in various solvents (Stovall et al., 2005).
3. Temperature-Dependent Physical Properties
Research on the temperature dependence of chlorine nuclear quadrupole resonance in 4-Chloro-3-nitrobenzoic acid provides insights into its physical properties across different temperatures, contributing to a deeper understanding of its molecular behavior (Sastry & Ramakrishna, 1976).
4. Crystal Engineering and Pharmaceutical Applications
Studies have shown that molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid, closely related to 4-Chloro-3-nitrobenzoic acid, are used as antiviral agents in the treatment of HIV and to enhance the immune response in immune deficiency diseases. The crystal engineering approach is employed to synthesize these molecular salts, which are characterized using various techniques (Oruganti et al., 2017).
5. Synthesis and Toxicity Evaluation
Synthesis and structure analysis of ethanolamine nitro/chloronitrobenzoates, involving compounds like 4-Chloro-3-nitrobenzoic acid, have been conducted. These studies evaluate their toxicity and potential as pharmaceutical ingredients, showcasing their relevance in medicinal chemistry (Crisan et al., 2017).
6. Coordination Polymer Structures
Research on the coordination polymer structures in the sodium salt of 4-Chloro-3-nitrobenzoic acid reveals complex polymeric structures stabilized by intra- and intermolecular hydrogen bonding. This study contributes to the understanding of metal complexes and their applications in various fields, including materials science (Smith, 2013).
7. Molecular Orbital Studies
Infrared spectra and molecular orbital studies of hydrogen-bonded complexes of 2-Chloro-4-nitrobenzoic acid provide insights into the intermolecular interactions and electronic properties of this compound. Such studies are crucial in the field of molecular physics and chemistry (Awad & Habeeb, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXQXFGFOLXAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059143 | |
Record name | Benzoic acid, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitrobenzoic acid | |
CAS RN |
96-99-1 | |
Record name | 4-Chloro-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CHLORO-3-NITROBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-chloro-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-3-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MLZ915Q9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.